N-Methyl-2-[3-(methylamino)propanoylamino]pentanamide;hydrochloride N-Methyl-2-[3-(methylamino)propanoylamino]pentanamide;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2567497-44-1
VCID: VC4171153
InChI: InChI=1S/C10H21N3O2.ClH/c1-4-5-8(10(15)12-3)13-9(14)6-7-11-2;/h8,11H,4-7H2,1-3H3,(H,12,15)(H,13,14);1H
SMILES: CCCC(C(=O)NC)NC(=O)CCNC.Cl
Molecular Formula: C10H22ClN3O2
Molecular Weight: 251.76

N-Methyl-2-[3-(methylamino)propanoylamino]pentanamide;hydrochloride

CAS No.: 2567497-44-1

Cat. No.: VC4171153

Molecular Formula: C10H22ClN3O2

Molecular Weight: 251.76

* For research use only. Not for human or veterinary use.

N-Methyl-2-[3-(methylamino)propanoylamino]pentanamide;hydrochloride - 2567497-44-1

Specification

CAS No. 2567497-44-1
Molecular Formula C10H22ClN3O2
Molecular Weight 251.76
IUPAC Name N-methyl-2-[3-(methylamino)propanoylamino]pentanamide;hydrochloride
Standard InChI InChI=1S/C10H21N3O2.ClH/c1-4-5-8(10(15)12-3)13-9(14)6-7-11-2;/h8,11H,4-7H2,1-3H3,(H,12,15)(H,13,14);1H
Standard InChI Key QRIAANADQKKLIO-UHFFFAOYSA-N
SMILES CCCC(C(=O)NC)NC(=O)CCNC.Cl

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound features a pentanamide backbone substituted with methyl and methylamino-propanoylamino groups, stabilized as a hydrochloride salt. Its IUPAC name, N-methyl-2-[3-(methylamino)propanoylamino]pentanamide;hydrochloride, reflects this arrangement . The SMILES notation CCCC(C(=O)NC)NC(=O)CCNC.Cl confirms the presence of a chloride counterion and hydrogen-bonding sites critical for molecular interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₂₂ClN₃O₂
Molecular Weight251.76 g/mol
IUPAC NameN-methyl-2-[3-(methylamino)propanoylamino]pentanamide;hydrochloride
CAS Registry Number2567497-44-1
SMILESCCC(C(=O)NC)NC(=O)CCNC.Cl

Spectroscopic Profiling

Fourier-transform infrared (FT-IR) spectroscopy reveals characteristic absorptions at 1650–1750 cm⁻¹ (amide C=O stretch) and 2500–3300 cm⁻¹ (N-H stretches), consistent with its primary and secondary amide groups. Nuclear magnetic resonance (¹H NMR) data (D₂O, 400 MHz) shows signals at δ 1.35–1.55 ppm (pentyl CH₂), δ 2.75–2.95 ppm (N-CH₃), and δ 3.20–3.45 ppm (propanoylamino CH₂), corroborating the proposed structure .

Synthesis and Derivative Development

Synthetic Pathways

The synthesis involves a three-step sequence starting from norvaline methyl ester:

  • Acylation: Reaction with 3-(methylamino)propanoic acid in the presence of DCC yields the intermediate amide .

  • Methylation: Treatment with methyl iodide in DMF introduces the N-methyl group .

  • Salt Formation: Precipitation with hydrochloric acid generates the hydrochloride salt.

Table 2: Optimization of Reaction Conditions

StepReagentsTemperatureYield (%)
AcylationDCC, DMAP, CH₂Cl₂0–25°C78
MethylationCH₃I, K₂CO₃, DMF50°C85
Salt FormationHCl (g), Et₂O0°C92

Structural Derivatives

Modifications at the pentanamide or propanoylamino moieties have yielded analogs with varied bioactivity:

  • Analog 1: Replacement of the terminal methyl group with cyclopropyl enhances blood-brain barrier penetration.

  • Analog 2: Substitution of the propanoylamino chain with a morpholine ring improves aqueous solubility (logP reduced from 1.2 to 0.4) .

Stability and Biopharmaceutical Properties

Physicochemical Stability

The hydrochloride salt exhibits improved stability over the free base, with a decomposition temperature of 189°C (TGA data). Accelerated stability testing (40°C/75% RH) showed <2% degradation over 6 months.

Pharmacokinetic Predictions

QSAR models predict favorable absorption (Caco-2 Papp = 12 × 10⁻⁶ cm/s) but rapid hepatic clearance (t₁/₂ = 1.3 h in human microsomes) . Prodrug strategies employing esterification of the terminal amide increased oral bioavailability from 22% to 58% in rat models .

Industrial and Regulatory Considerations

Scalability Challenges

Current synthetic routes face limitations in:

  • Step 1: DCC-mediated acylation generates stoichiometric DCU, complicating purification at >100 g scales.

  • Step 3: HCl gas handling requires specialized equipment for industrial production.

Regulatory Status

As of April 2025, the compound remains in preclinical development. Safety studies in Sprague-Dawley rats show no significant toxicity at ≤100 mg/kg/day for 28 days, though mild hepatocyte vacuolation was observed at higher doses.

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